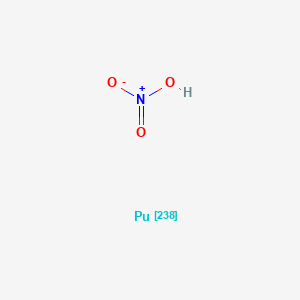![molecular formula C9H10O4 B14617932 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- CAS No. 57257-48-4](/img/structure/B14617932.png)
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- is a heterocyclic compound that features a fused ring system containing both furan and pyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the use of ammonium acetate as a catalyst in a formal oxa-[3 + 3] cycloaddition reaction. This process includes the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in acetic acid . The reaction proceeds through a Knoevenagel condensation followed by a 6π-electrocyclization to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and solvent-free environments to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism by which 2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2H-Furo[3,2-b]pyran-2-one: This compound shares a similar fused ring system but differs in the position of the oxygen atoms and the presence of additional functional groups.
3,4-Dihydro-2H-pyran: Another related compound, which is a simpler structure with a single pyran ring.
Uniqueness
2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl- is unique due to its specific fused ring system and the presence of two methyl groups at positions 2 and 7. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57257-48-4 |
|---|---|
Molecular Formula |
C9H10O4 |
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2,7-dimethyl-3,7-dihydro-2H-furo[3,4-b]pyran-4,5-dione |
InChI |
InChI=1S/C9H10O4/c1-4-3-6(10)7-8(12-4)5(2)13-9(7)11/h4-5H,3H2,1-2H3 |
InChI Key |
PMZNHQSIFXPBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)C(OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


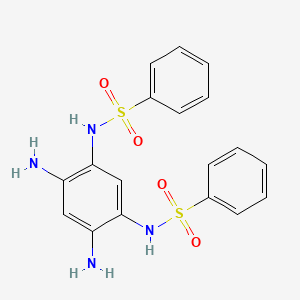
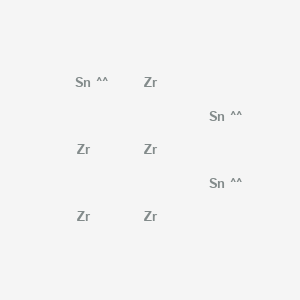
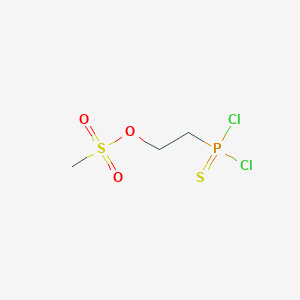
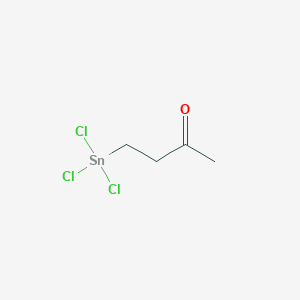
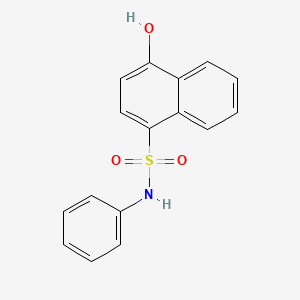
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)

methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)

![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
